Structural and Physicochemical Profiling of N-Phenylnaphthalene-2-Carboxamide: A Comprehensive Guide for Medicinal Chemistry
Structural and Physicochemical Profiling of N-Phenylnaphthalene-2-Carboxamide: A Comprehensive Guide for Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery and materials science, the naphthalene-2-carboxamide scaffold represents a highly privileged structural motif. Specifically, N-phenylnaphthalene-2-carboxamide (often referred to as N-phenyl-2-naphthamide) serves as a foundational building block for synthesizing complex antimycobacterial agents, kinase inhibitors, and advanced azoic dyes.
As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with an authoritative breakdown of the molecular weight, chemical formula, structural dynamics, and validated synthetic workflows associated with N-phenylnaphthalene-2-carboxamide. By understanding the causality behind its physicochemical properties and synthetic pathways, researchers can better leverage this molecule in targeted drug design.
Physicochemical Profiling & Molecular Identity
The core identity of a molecule dictates its behavior in both synthetic environments and biological systems. N-phenylnaphthalene-2-carboxamide is characterized by the fusion of a bulky, electron-rich naphthyl ring system with a phenyl ring, bridged by a rigid carboxamide linker.
According to authoritative chemical databases[1], the exact molecular parameters are strictly defined. The absence of hydrophilic substituents on the baseline scaffold results in a highly lipophilic profile, which is critical when considering its absorption, distribution, metabolism, and excretion (ADME) properties in pharmacological applications.
Quantitative Chemical Data
Below is the consolidated physicochemical profile of N-phenylnaphthalene-2-carboxamide, summarizing its core quantitative metrics for easy reference during assay development and mass spectrometry validation.
| Property | Value | Scientific Implication |
| IUPAC Name | N-phenylnaphthalene-2-carboxamide | Standardized nomenclature for structural identification. |
| Molecular Formula | C₁₇H₁₃NO | Defines the atomic composition and isotopic distribution. |
| Molecular Weight | 247.29 g/mol | Critical for calculating molarity in biological assays. |
| Exact Mass | 247.0997 Da | Target value for High-Resolution Mass Spectrometry (HRMS). |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Indicates excellent membrane permeability (ideal < 90 Ų). |
| XLogP3 (Lipophilicity) | 4.6 | Highly hydrophobic; requires organic solvents (e.g., DMSO) for in vitro assay solubilization. |
| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 | Used for in silico molecular docking and cheminformatics. |
Structural Dynamics and Pharmacophore Utility
The utility of the C₁₇H₁₃NO scaffold lies in its modularity. The molecule acts as a tripartite system:
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The Naphthyl Ring: Provides a large, flat hydrophobic surface ideal for occupying deep lipophilic pockets in target proteins.
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The Carboxamide Linker: Serves as the primary hydrogen-bond donor (via the N-H) and acceptor (via the C=O). This region is responsible for anchoring the molecule to amino acid residues within an enzyme's active site.
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The Phenyl Ring: Engages in π−π stacking interactions with aromatic residues (like Tyrosine or Phenylalanine) in biological targets.
Derivatives of this core formula exhibit profound biological activity. For example, the addition of a hydroxyl group yields 3-hydroxy-N-phenylnaphthalene-2-carboxamide (Naphthol AS, C₁₇H₁₃NO₂, MW 263.29 g/mol ), a compound historically vital in dye chemistry and phosphatase activity assays[2]. Furthermore, extensive structure-activity relationship (SAR) studies have demonstrated that substituted naphthalene-2-carboxamides act as potent inhibitors of photosynthetic electron transport (PET) and exhibit strong antimycobacterial properties by disrupting bacterial energy metabolism[3].
Pharmacophore model and target interactions of the N-phenyl-2-naphthamide scaffold.
Validated Synthetic Methodology
To ensure scientific integrity and reproducibility, the synthesis of N-phenylnaphthalene-2-carboxamide must be approached as a self-validating system. The most robust method for generating this specific molecular weight (247.29 g/mol ) involves the nucleophilic acyl substitution of a highly reactive acid chloride with aniline.
Causality in Reagent Selection
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Activation: 2-Naphthoic acid is inherently unreactive toward weak nucleophiles like aniline. We convert it to 2-naphthoyl chloride using Thionyl Chloride (SOCl₂). SOCl₂ is chosen over other chlorinating agents because its byproducts (SO₂ and HCl) are gaseous, driving the reaction forward via Le Chatelier's principle and leaving no solid residues to complicate purification.
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Acid Scavenging: Triethylamine (TEA) is utilized during the amidation step to neutralize the HCl generated. Without TEA, the HCl would protonate the aniline, rendering it non-nucleophilic and halting the reaction.
Step-by-Step Protocol
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Acyl Chloride Formation:
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Suspend 1.0 equivalent of 2-naphthoic acid in anhydrous dichloromethane (DCM).
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Add 1.5 equivalents of thionyl chloride dropwise at 0°C under an inert argon atmosphere.
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Add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the chlorination.
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Reflux the mixture for 2 hours, then concentrate in vacuo to remove excess SOCl₂, yielding crude 2-naphthoyl chloride.
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Amidation:
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Dissolve the crude 2-naphthoyl chloride in fresh anhydrous DCM.
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In a separate flask, prepare a solution of 1.1 equivalents of aniline and 2.0 equivalents of TEA in DCM.
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Slowly add the acid chloride solution to the aniline mixture at 0°C to control the exothermic reaction.
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Stir at room temperature for 4 hours.
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Workup and Purification:
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Quench the reaction with 1M HCl to remove unreacted aniline and TEA.
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Wash the organic layer sequentially with saturated NaHCO₃ (to remove unreacted acid) and brine.
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Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
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Recrystallize the crude solid from ethanol to yield pure N-phenylnaphthalene-2-carboxamide.
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Workflow for the synthesis of N-phenylnaphthalene-2-carboxamide.
Analytical Characterization
Following synthesis, the molecular formula (C₁₇H₁₃NO) and weight must be explicitly verified to ensure no structural isomers or impurities are present.
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Mass Spectrometry (LC-HRMS): Electrospray ionization (ESI) in positive mode should yield a prominent pseudo-molecular ion peak [M+H]+ at m/z 248.1075 , confirming the exact mass of 247.0997 Da.
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Nuclear Magnetic Resonance (NMR): ¹H-NMR (in DMSO-d₆) will display a distinct, highly deshielded singlet around 10.3–10.5 ppm corresponding to the amide N-H proton. The integration of the aromatic region (7.0–8.6 ppm) must yield exactly 12 protons, confirming the intact naphthyl and phenyl rings[4].
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X-ray Crystallography: For absolute configuration and solid-state packing analysis, crystallization reveals the dihedral angle between the amide plane and the aromatic systems, confirming the predicted planar constraints of the C₁₇H₁₃NO structure[1].
References
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PubChem Compound Summary for CID 7038665: N-phenylnaphthalene-2-carboxamide. National Center for Biotechnology Information. Available at:[Link]
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ChemIndex: 92-77-3 | Naphthol AS. (Contextual reference for hydroxy-derivatives). Available at: [Link]
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Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI Molecules. Available at:[Link]
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Supplementary Material for Chemical Communications: Synthesis and NMR Characterization of N-phenyl-2-naphthamide derivatives. The Royal Society of Chemistry. Available at:[Link]
